InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3
. Benzenemethanamine, 4-bromo-N-butyl- is an organic compound classified as an aromatic amine. It is characterized by a bromine substituent at the para position of the benzene ring and a butyl group attached to the nitrogen atom. This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and materials science.
This compound can be sourced from chemical suppliers and is often produced in laboratory settings for research purposes. Its synthesis involves specific starting materials and reagents that facilitate the introduction of the bromine and butyl groups onto the benzene ring.
Benzenemethanamine, 4-bromo-N-butyl- falls under several classifications:
The synthesis of Benzenemethanamine, 4-bromo-N-butyl- typically involves several key steps:
The synthesis may utilize various techniques such as:
Benzenemethanamine, 4-bromo-N-butyl- can participate in various chemical reactions due to its amine functional group:
The reactivity of the amino group allows for multiple transformations, making it a versatile intermediate in organic synthesis.
The mechanism of action for Benzenemethanamine, 4-bromo-N-butyl- primarily involves its interactions as a nucleophile due to the presence of the amino group. This allows it to participate in:
Kinetics and thermodynamics of these reactions depend on factors such as solvent polarity and temperature, influencing reaction rates and product distributions.
Benzenemethanamine, 4-bromo-N-butyl- has several scientific uses:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: